Ageladine A

Descripción general

Descripción

Ageladine A es un alcaloide bromopirrólico fluorescente aislado de la esponja marina Agelas nakamurai . Este compuesto ha generado una atención significativa debido a sus propiedades estructurales únicas y actividades biológicas, incluidas las propiedades inhibitorias de la metaloproteinasa de matriz y la actividad antiangiogénica .

Métodos De Preparación

Análisis De Reacciones Químicas

Ageladine A se somete a varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede facilitarse por reactivos como el dióxido de manganeso.

Reducción: Se pueden utilizar agentes reductores comunes como el borohidruro de sodio.

Sustitución: Las reacciones de halogenación son comunes, dada la presencia de bromo en su estructura.

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación podría producir diferentes derivados bromados.

Aplicaciones Científicas De Investigación

Ageladine A, a bromopyrrole alkaloid derived from marine sponges, has a variety of applications, particularly in scientific research. It belongs to the pyrrole-imidazole alkaloids family . Research indicates that this compound has antiangiogenic, anticancer, and neural differentiation properties .

Scientific Research Applications

This compound has garnered interest in scientific research because of its varied biological activities.

Anti-angiogenesis

- This compound is known for its antiangiogenic properties, which means it can inhibit the formation of new blood vessels . Angiogenesis plays a crucial role in tumor growth and metastasis; thus, this compound has been studied for its potential in cancer therapy .

- Studies have shown that this compound inhibits cell migration and MMP-2 (matrix metalloproteinase-2), an enzyme involved in angiogenesis .

- Research indicates that the antiangiogenic activity of this compound is related to its kinase inhibitory activity rather than MMP inhibition . It selectively inhibits kinases such as DYRK1A, DYRK2, TYRK2, and YSK4 .

Anti-cancer Activity

- This compound has demonstrated anticancer effects, leading to investigations into its potential as an antitumor agent .

- A novel derivative of this compound, compound 25, has shown potential as a STAT3 inhibitor and exhibits antitumor effects . STAT3 is a transcription factor involved in cell growth, survival, and proliferation .

- Compound 25 has been found to downregulate the expression of STAT3 downstream proteins such as c-Myc, Cyclin D1, and Bcl-xL, which are involved in tumor development .

- In vivo studies have shown that compound 25 inhibits the growth of A549 xenograft tumors in mice without affecting their body weight .

Neural Differentiation

- This compound and its derivatives can modulate neural differentiation, which means they can influence the development of neural stem cells into specific types of neurons .

- Some this compound analogs can selectively activate or inhibit the differentiation of neural stem cells to neurons while having negligible effects on differentiation to astrocytes .

- Structural modifications of this compound have been explored to alter its bioactivity and create compounds with enhanced or entirely distinct properties, including the ability to modulate neuronal differentiation .

Fluorescence Microscopy

- This compound has fluorescence properties that allows for estimation of pH values in tissues and organs in living animals .

- This compound was used for live imaging of marine organisms like jellyfish, sea anemones, and flatworms .

Other applications

Mecanismo De Acción

Ageladine A ejerce sus efectos principalmente a través de la inhibición de las metaloproteinasas de matriz, que son enzimas involucradas en la degradación de los componentes de la matriz extracelular . Esta inhibición conduce a sus propiedades antiangiogénicas, lo que la convierte en un posible agente terapéutico para enfermedades que involucran angiogénesis anormal . Además, se ha demostrado que los derivados de this compound inhiben la vía de señalización de la Janus cinasa/transductor de señal y activador de la transcripción 3 (JAK/STAT3), que es crucial para la supervivencia, proliferación y diferenciación celular .

Comparación Con Compuestos Similares

Ageladine A es única debido a su estructura de bromopirrol y fluorescencia dependiente del pH. Compuestos similares incluyen otros alcaloides de bromopirrol aislados de esponjas marinas, como:

Oroidina: Otro alcaloide de bromopirrol con propiedades antimicrobianas.

Sceptrina: Conocido por sus actividades antiinflamatorias y antimicrobianas.

Estos compuestos comparten similitudes estructurales pero difieren en sus actividades biológicas y aplicaciones específicas.

Actividad Biológica

Ageladine A is a marine alkaloid first isolated from the sponge Agelas nakamurai. This compound has garnered attention due to its diverse biological activities, particularly its antiangiogenic and antitumor properties. Recent studies have expanded our understanding of this compound's mechanisms of action, structural modifications, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as a dibromopyrrole-imidazole alkaloid. Its unique structure contributes to its biological activity, including its ability to inhibit matrix metalloproteinases (MMPs) and its antiangiogenic effects. The compound exhibits flavin-like fluorescence, enhancing its utility in biological imaging and pH-sensitive applications in living organisms .

Biological Activities

-

Antiangiogenic Activity

- This compound has been shown to inhibit angiogenesis, a critical process in tumor growth and metastasis. It acts by inhibiting MMP-2, which plays a significant role in the degradation of extracellular matrix components necessary for new blood vessel formation. The IC50 for MMP-2 inhibition has been reported at approximately 1.7 μM .

- Structural modifications of this compound have led to derivatives with enhanced antiangiogenic properties, suggesting that further exploration of its structure-activity relationship (SAR) could yield more potent compounds .

-

Antitumor Activity

- Recent studies highlight the potential of this compound and its derivatives in cancer therapy. For instance, a derivative known as compound 25 demonstrated significant antitumor effects by selectively inhibiting the STAT3 signaling pathway in various cancer cell lines, including A549 lung cancer cells . In vivo studies indicated that this compound effectively suppressed tumor growth without causing adverse effects on body weight at a dosage of 10 mg/kg .

- The antitumor mechanism appears to involve downregulation of downstream proteins associated with cell proliferation and survival, such as c-Myc and Cyclin D1 .

-

Neuronal Differentiation Modulation

- This compound analogs have also been investigated for their ability to modulate neuronal differentiation. Certain derivatives selectively promote the differentiation of neural stem cells into neurons while inhibiting astrocyte differentiation, showcasing the compound's potential in neuroregenerative medicine .

Table 1: Summary of Biological Activities of this compound

Synthesis and Structural Modifications

The synthesis of this compound has been achieved through various methods, including total synthesis techniques that allow for the generation of analogs with altered biological activities. For example, a bio-inspired cascade reaction has been utilized to create N1-substituted derivatives that exhibit enhanced neuronal differentiation capabilities . These synthetic approaches not only facilitate the study of this compound's pharmacological properties but also pave the way for developing new therapeutic agents.

Propiedades

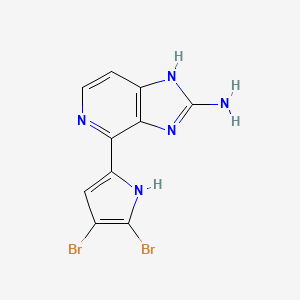

IUPAC Name |

4-(4,5-dibromo-1H-pyrrol-2-yl)-1H-imidazo[4,5-c]pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br2N5/c11-4-3-6(15-9(4)12)7-8-5(1-2-14-7)16-10(13)17-8/h1-3,15H,(H3,13,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAKGJAQGTQLMFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1NC(=N2)N)C3=CC(=C(N3)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br2N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

643020-13-7 | |

| Record name | Ageladine A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Ageladine A and where is it found?

A1: this compound is a bromopyrrole imidazole alkaloid first isolated from the marine sponge Agelas nakamurai [].

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C10H7Br2N5, and its molecular weight is 345.01 g/mol [].

Q3: Can you describe the key structural features of this compound?

A3: this compound features a tricyclic heteroaromatic system consisting of a pyridine ring fused with an imidazole ring and further substituted with a dibrominated pyrrole ring at the 4-position. An amino group is present at the 2-position of the imidazopyridine moiety [].

Q4: What is the significance of the bromine atoms in this compound's structure?

A4: Structure-activity relationship (SAR) studies have demonstrated that the bromine atoms, particularly the one at the 4-position of the pyrrole ring, are crucial for the matrix metalloproteinase (MMP)-12 inhibitory activity of this compound [, ]. Replacing the bromine atoms with other halogens or removing them altogether leads to a significant decrease or complete loss of activity [].

Q5: What are the primary biological activities reported for this compound?

A5: this compound is best known for its matrix metalloproteinase (MMP) inhibitory properties, particularly against MMP-12, and its anti-angiogenic activity [, ]. It has also been investigated for potential antitumor effects [].

Q6: How does this compound exert its anti-angiogenic effect?

A6: While the exact mechanism of this compound's anti-angiogenic activity is not fully elucidated, it has been suggested that its MMP inhibitory activity plays a role []. MMPs are enzymes involved in the breakdown of extracellular matrix components, a crucial process during angiogenesis (formation of new blood vessels) [].

Q7: Are there any synthetic routes available for this compound?

A7: Yes, several total synthesis approaches for this compound have been reported, utilizing various strategies. Some of the key reactions employed include the Pictet-Spengler condensation [, ], 6π-electrocyclization [, ], and Suzuki-Miyaura coupling [, ] for constructing the tricyclic core of the molecule.

Q8: Have any this compound derivatives been synthesized and studied?

A8: Yes, numerous this compound analogs have been synthesized to explore the structure-activity relationships and potentially enhance its biological activity. These modifications often involve variations in the substituents on the pyrrole, imidazole, or pyridine rings [, , , ].

Q9: What structural modifications have been explored to enhance this compound's activity?

A9: Researchers have explored various modifications, including replacing the pyrrole ring with an imidazole ring [], introducing different halogen atoms at the 2-position of the pyrrole ring [], and incorporating diverse substituents on the pyridine ring []. These modifications have resulted in analogs with varying degrees of MMP-12 inhibitory activity, some even surpassing the potency of the natural product [].

Q10: What is the significance of the pH sensitivity of this compound?

A10: this compound exhibits pH-dependent fluorescence, with its fluorescence intensity increasing in acidic environments []. This property has led to its application as a pH-sensitive dye for live-cell imaging and studying physiological processes related to pH changes, such as apoptosis and hypoxia [, ].

Q11: Can this compound be used for live-cell imaging?

A11: Yes, this compound and its derivatives have shown promise as fluorescent probes for live-cell imaging [, ]. Their ability to permeate cell membranes and accumulate in acidic compartments, such as lysosomes, makes them valuable tools for visualizing cellular processes and structures [, ].

Q12: What types of organisms have been studied using this compound for live imaging?

A12: this compound has been successfully employed for live imaging in various organisms, including mammalian cells [, ], marine flatworms (Macrostomum lignano) [, ], jellyfish (Nausithoe werneri) [], sea anemones (Metridium senile) [], and crustaceans [].

Q13: Has this compound been found to be a substrate for multidrug resistance transporters?

A13: Research suggests that this compound is not a substrate for multidrug resistance transporters like MDR1 and MRP1 [, ]. This characteristic is advantageous for its use as a fluorescent dye in live-cell imaging, as it allows for longer staining of living organisms without being actively pumped out of the cells [].

Q14: What are the potential applications of this compound in understanding photosynthesis?

A14: this compound's fluorescence properties and its presence in sponges, which often host photosynthetic symbionts, have led to investigations into its potential role in photosynthesis [, ]. Studies have shown that this compound can influence the photosynthesis of various microalgal species, with effects ranging from enhancement to inhibition depending on the species and light conditions [, ].

Q15: What is the potential of this compound in antitumor therapy?

A15: this compound derivatives have shown potential as STAT3 inhibitors []. The STAT3 signaling pathway is frequently dysregulated in cancer, contributing to tumor growth, proliferation, and survival. Targeting STAT3 with this compound derivatives has shown promising antitumor effects in both in vitro and in vivo models [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.